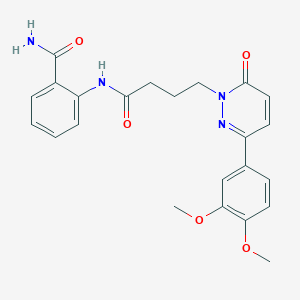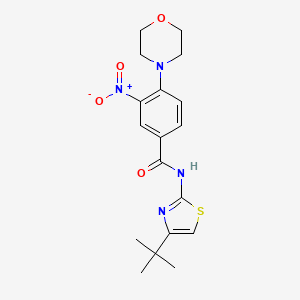
2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antiproliferative Activity
Research involving the synthesis of related compounds, such as those with triazolopyridazine and pyridazinone moieties, highlights their antiproliferative activity against various cell lines. For instance, the study by Ilić et al. (2011) demonstrates the antiproliferative effects of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives on endothelial and tumor cells, indicating potential applications in cancer research and therapy (Ilić et al., 2011).
Structural Characterization and Crystallography
The work of Kranjc et al. (2012) on the crystal structures of benzamide derivatives provides critical insights into the molecular interactions and stability of such compounds. This structural information is vital for drug design and the development of therapeutics, offering a foundation for understanding how similar compounds might interact at the molecular level (Kranjc et al., 2012).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of related benzamide derivatives for antimicrobial and antioxidant properties, as discussed by Talupur et al. (2021), suggest that compounds with similar structures may also exhibit such activities. This opens up research avenues in developing new antimicrobial and antioxidant agents for various applications (Talupur et al., 2021).
Medicinal Chemistry and Drug Development
Several studies focus on the design and synthesis of compounds with specific pharmacological targets. For example, the work by Norman et al. (1996) explores substituted benzamides as potential neuroleptic agents by examining their binding to dopamine and serotonin receptors. This research highlights the potential of structurally similar compounds in the development of treatments for neurological disorders (Norman et al., 1996).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, which can affect cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation . The compound’s effects on these pathways can lead to downstream effects on cellular function and behavior.
Pharmacokinetics
Its molecular structure suggests that it may be well-absorbed due to its lipophilic nature, and it may be metabolized by enzymes in the liver . These properties can affect the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
Based on its structural similarity to other bioactive compounds, it may have effects on cell growth, signal transduction, and other cellular processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s effects may vary between different cell types and tissues due to differences in the expression and activity of its targets.
properties
IUPAC Name |
2-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-31-19-11-9-15(14-20(19)32-2)17-10-12-22(29)27(26-17)13-5-8-21(28)25-18-7-4-3-6-16(18)23(24)30/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H2,24,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRXMTDKCJIFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2809970.png)

![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2809980.png)
![N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2809982.png)


![N-cyclopentyl-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2809989.png)

![4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2809991.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2809992.png)
![ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2809993.png)